molecular formula C28H28N6O4 B13840549 N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib CAS No. 2244619-11-0

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib

Cat. No.: B13840549
CAS No.: 2244619-11-0
M. Wt: 512.6 g/mol
InChI Key: BSNUMHATNZRGNC-HXUWFJFHSA-N
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Description

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is a derivative of Ibrutinib, a well-known Bruton’s tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. This compound is characterized by its unique chemical structure, which includes an acryloyl group and a propanoyl group attached to the Ibrutinib core. It is primarily used in analytical method development, method validation, and quality control applications for Ibrutinib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib involves multiple steps, starting from the Ibrutinib core structure. The key steps include the introduction of the acryloyl and propanoyl groups through acylation reactions. The reaction conditions typically involve the use of acyl chlorides or anhydrides in the presence of a base such as triethylamine or pyridine. The reactions are carried out under controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reactions are monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is similar to that of Ibrutinib. It targets Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, the compound disrupts the signaling pathway, leading to the inhibition of B-cell proliferation and survival. This mechanism is crucial in the treatment of B-cell malignancies .

Comparison with Similar Compounds

Similar Compounds

    Ibrutinib: The parent compound, a potent BTK inhibitor.

    N6-Acryloyl Ibrutinib: Another derivative with an acryloyl group.

    Ibrutinib N1-Oxide: An oxidized form of Ibrutinib

Uniqueness

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is unique due to its specific chemical modifications, which provide distinct analytical and quality control advantages. Its structure allows for precise method development and validation, making it an essential tool in the pharmaceutical industry .

Properties

CAS No.

2244619-11-0

Molecular Formula

C28H28N6O4

Molecular Weight

512.6 g/mol

IUPAC Name

[3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl] prop-2-enoate

InChI

InChI=1S/C28H28N6O4/c1-2-24(36)37-16-14-23(35)33-15-6-7-20(17-33)34-28-25(27(29)30-18-31-28)26(32-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20H,1,6-7,14-17H2,(H2,29,30,31)/t20-/m1/s1

InChI Key

BSNUMHATNZRGNC-HXUWFJFHSA-N

Isomeric SMILES

C=CC(=O)OCCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Canonical SMILES

C=CC(=O)OCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

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